ART558 was developed through high-throughput screening of approximately 165,000 compounds aimed at identifying inhibitors of Polθ. The compound was characterized by its low molecular weight and high selectivity for Polθ, with an IC50 value of 7.9 nM against the full-length enzyme. ART558 does not inhibit other human DNA polymerases or a range of oncology-focused kinases, indicating its specificity for Polθ .
The synthesis of ART558 involved a systematic approach starting from initial compound screening, followed by optimization to enhance potency and physicochemical properties. The development included:
The synthesis process emphasized maintaining the (S)-stereochemistry of the proline ring in ART558, which is crucial for its inhibitory activity. In contrast, an inactive isomer (ART615) was used as a control in various experiments to validate findings related to ART558's efficacy .
The molecular structure of ART558 features a proline-derived core that is essential for its binding affinity to Polθ. The compound's design allows it to engage with an allosteric site on the polymerase, influencing its activity without competing with nucleotide substrates directly.
These parameters indicate that ART558 is well-suited for further development as a therapeutic agent .
ART558 primarily engages in non-competitive inhibition regarding deoxynucleotide triphosphates (dNTPs) and uncompetitive inhibition concerning DNA substrates. This suggests that ART558 binds to an allosteric site on Polθ, altering its conformation and functionality.
Mechanistic studies revealed that ART558 stabilizes Polθ in the presence of DNA, enhancing its retention at sites of DNA damage. This stabilization effect is pivotal for its role in inducing synthetic lethality in cancer cells with specific genetic backgrounds .
ART558 functions by exploiting the vulnerabilities in DNA repair pathways within cancer cells. Specifically:
These properties make ART558 a promising candidate for further pharmacological studies .
ART558 has significant applications in cancer research and therapy:
ART558 ((2S)-1-[(3-methylphenyl)methyl]-N-[(1R)-1-(4-cyanophenyl)-2,2,2-trifluoroethyl]-2-oxopyrrolidine-3-carboxamide) is a low-molecular-weight (418.41 g/mol) allosteric inhibitor that selectively targets the polymerase domain of polymerase theta (polymerase theta-polymerase). It exhibits nanomolar potency (half-maximal inhibitory concentration = 7.9 nM) against polymerase theta-polymerase by binding to a unique site within the catalytic core, distinct from the active site or DNA-binding interfaces [5] [7]. Structural analyses reveal that ART558 binds to the palm subdomain of polymerase theta-polymerase, inducing an induced-fit conformational rearrangement that locks the enzyme in a catalytically inactive state [5]. This binding stabilizes polymerase theta thermally only in the presence of DNA, as confirmed by differential scanning fluorimetry, indicating a DNA-dependent mechanism of action [5] [9].
Key molecular interactions involve:
Table 1: Biochemical Profile of ART558
Property | Value | Method |
---|---|---|
Polymerase theta-polymerase half-maximal inhibitory concentration | 7.9 nM | Primer extension assay |
Selectivity vs. other DNA polymerases (polymerase α, polymerase γ, polymerase η, polymerase ν) | No inhibition at 10 μM | Enzyme activity screening |
DNA dependence | Required for thermal stabilization | Differential scanning fluorimetry |
This allosteric mechanism spares related A-family DNA polymerases (e.g., Klenow fragment) and does not inhibit polymerase theta’s helicase domain, underscoring its precision [9].
ART558 specifically disrupts theta-mediated end joining—a microhomology-driven double-strand break repair pathway—while preserving canonical non-homologous end joining. Theta-mediated end joining requires polymerase theta-polymerase for two critical functions: (1) microhomology annealing between resected 3′ single-stranded DNA overhangs, and (2) DNA synthesis to fill gaps prior to ligation [5] [6]. ART558 suppresses polymerase theta-polymerase’s ability to extend minimally paired primers (snap-back synthesis) by >90% at 100 nM, as measured using fluorescent reporter assays that quantify theta-mediated end joining repair efficiency [5].
In contrast, ART558 does not impair non-homologous end joining even at 10 μM, evidenced by:
Table 2: Selectivity of ART558 in DNA Repair Pathways
Repair Pathway | ART558 Effect (1 μM) | Key Readout |
---|---|---|
Theta-mediated end joining | ≥90% inhibition | Microhomology utilization frequency |
Non-homologous end joining | No significant effect | Ku-dependent end-joining efficiency |
Homologous recombination | Indirect sensitization* | Rad51 focus formation |
Note: Indirect effects arise only in homologous recombination-deficient contexts.
This selectivity enables ART558 to exploit synthetic lethality in homologous recombination-deficient cancers without compromising non-homologous end joining-dependent processes in healthy cells [5] [9].
ART558 synergizes with poly(ADP-ribose) polymerase inhibitors (e.g., olaparib, talazoparib) by exacerbating DNA damage in homologous recombination-deficient cells. Mechanistically, ART558 extends the residence time of polymerase theta at laser-induced DNA damage sites by >4-fold, mimicking poly(ADP-ribose) polymerase "trapping" [5]. This prolonged retention stalls theta-mediated end joining repair intermediates, converting single-strand breaks into replication-associated double-strand breaks. In BRCA2-null cells, ART558 (5 μM) combined with olaparib (50 nM) increases:
The synergy arises from dual incapacitation of backup DNA repair:
Table 3: Synergistic Effects of ART558 + Poly(ADP-ribose) Polymerase Inhibitors
Cell Line | Genetic Context | Combination Index (ART558 + Olaparib) |
---|---|---|
DLD1 | BRCA2 wild-type | 1.2 (additive) |
DLD1 | BRCA2−/− | 0.2 (synergistic) |
CAPAN1 | BRCA2 c.6174delT | 0.3 (synergistic) |
EUFA1341 | PALB2 mutant | 0.4 (synergistic) |
Combination Index <0.7 indicates synergy [5].
Molecular dynamics simulations reveal that ART558 stabilizes polymerase theta-polymerase in a closed conformation when bound to B-form DNA (biological substrate for theta-mediated end joining), prolonging DNA engagement by >40 minutes—drastically exceeding the natural dissociation time (<2 minutes) [5] [6] [7]. Key dynamics include:
This trapping mechanism is distinct from catalytic inhibition:
The long-lived ternary complex impedes DNA repair machinery access, explaining the accumulation of single-stranded DNA gaps and replication stress in BRCA-mutant cells treated with ART558 [5] [7].
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